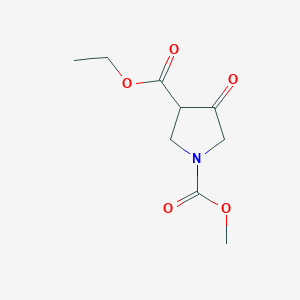

3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Description

3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a pyrrolidine-based dicarboxylate ester with a ketone group at the 4-position. These compounds are typically synthesized via photoredox catalysis or hydrogenation protocols, yielding colorless oils that are characterized by NMR, IR, and mass spectrometry . Key applications include their use as intermediates in pharmaceuticals, agrochemicals, and chiral ligands due to their stereochemical diversity and functional group versatility.

Properties

Molecular Formula |

C9H13NO5 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-O-ethyl 1-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate |

InChI |

InChI=1S/C9H13NO5/c1-3-15-8(12)6-4-10(5-7(6)11)9(13)14-2/h6H,3-5H2,1-2H3 |

InChI Key |

QNXVFOOSLMUNFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves the esterification of pyrrolidine derivatives. One common method involves the reaction of 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups and ketone moiety allow the compound to form hydrogen bonds and other interactions with target molecules, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Core

1-tert-Butyl 3-Ethyl 4-Oxopyrrolidine-1,3-Dicarboxylate (CAS 146256-98-6)

- Molecular Weight : 257.28 g/mol

- Synthesis : Prepared via Ir-catalyzed photoredox reactions with yields of 38–45% using oxalate esters and DMF .

- Properties : Colorless oil; stored at -20°C under inert atmosphere .

- Key Spectral Data :

1-tert-Butyl 3-Ethyl 5,5-Dimethyl-4-Oxopyrrolidine-1,3-Dicarboxylate (CAS 1864058-24-1)

- Molecular Weight : 285.34 g/mol

- Synthesis : Modified alkylation introduces dimethyl groups at the 5-position, altering ring puckering (Cremer-Pople parameters) .

- Properties : Enhanced steric hindrance reduces reactivity in nucleophilic substitutions compared to the parent compound .

1-tert-Butyl 3-Ethyl 4,4-Difluoropyrrolidine-1,3-Dicarboxylate (CAS 1260887-81-7)

Heterocyclic and Functional Group Modifications

Ethyl 2-Oxodecahydro-1,6-Naphthyridine-6-Carboxylate

- Structure : Piperidine-fused naphthyridine core.

- Synthesis: Hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate with Raney nickel (86% yield) .

- Key Data :

Phosphonated Cyclopentenone Derivatives (e.g., Compound 4a)

Data Tables

Table 1: Comparative Analysis of Pyrrolidine Dicarboxylates

Table 2: Spectral Data Highlights

Biological Activity

3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H15NO4

Molecular Weight: 215.24 g/mol

IUPAC Name: 3-Ethyl-1-methyl-4-oxopyrrolidine-1,3-dicarboxylate

CAS Number: 90644-05-6

Biological Activity

The biological activity of 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate has been explored in various studies, highlighting its potential efficacy in several therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

A notable study investigated the anticancer activity of pyrrolidine derivatives. It was found that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation . Specifically, compounds similar to 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate demonstrated IC50 values in the low micromolar range against various cancer cell lines.

The mechanism through which 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate exerts its biological effects is thought to involve interaction with specific enzyme targets or receptors within cells. For example, its structure allows it to potentially act as a competitive inhibitor in enzymatic reactions crucial for cellular metabolism.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. |

| Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values around 10 µM. |

| Mechanistic Studies | Suggested interaction with metabolic enzymes leading to altered cellular metabolism. |

Example Case Study

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrrolidine compounds and evaluated their biological activities. Among these, 3-Ethyl 1-methyl 4-oxopyrrolidine-1,3-dicarboxylate showed promising results in vitro, particularly against human cancer cell lines where it inhibited cell viability significantly compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.